

Technical Guide: (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl Chloride

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Compound of Interest

Compound Name: (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride

CAS No.: 1171855-00-7

Cat. No.: B3087214

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Executive Summary

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride is a specialized electrophilic building block used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical reagent for introducing the 3,4,5-trimethylpyrazole moiety—a pharmacophore known for its lipophilicity and steric bulk—into molecular scaffolds.

This compound belongs to the class of N-substituted pyrazole acyl chlorides. Its primary utility lies in its high reactivity toward nucleophiles (amines, alcohols, thiols), enabling the rapid generation of amide, ester, and thioester libraries. These derivatives are frequently screened for anti-inflammatory (COX-2 inhibition), antimicrobial, and kinase-inhibitory activities.

Chemical Identity & Properties

Property	Description
Chemical Name	2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetyl chloride
Functional Group	Acyl Chloride (Acid Chloride)
Core Scaffold	1H-Pyrazole (fully methylated on carbons)
Precursor CAS	66053-93-8 (Corresponding Acid: 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid)
Molecular Formula	C ₈ H ₁₁ ClN ₂ O
Reactivity Profile	Highly electrophilic; moisture-sensitive; lachrymator.
Solubility	Soluble in DCM, THF, Chloroform, Ethyl Acetate. Decomposes in water/alcohols.

Structural Significance

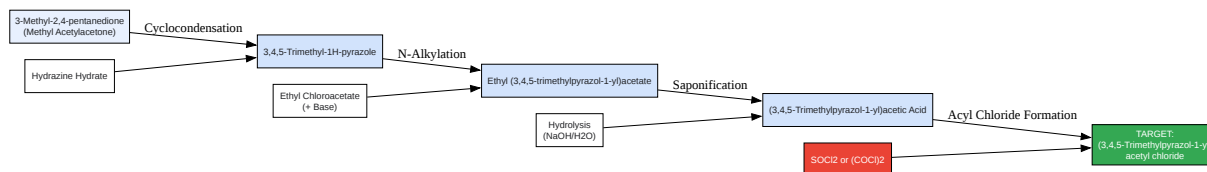
The 3,4,5-trimethyl substitution pattern is not merely decorative; it serves specific medicinal chemistry functions:

- **Metabolic Stability:** Methylation at the C4 position blocks a common site of oxidative metabolism (cytochrome P450 oxidation), potentially extending the half-life of the final drug candidate.
- **Steric Tuning:** The three methyl groups create a bulky, hydrophobic region that can fill specific pockets in enzyme active sites (e.g., hydrophobic channels in COX-2 or kinase ATP-binding pockets).

Synthesis & Preparation

The synthesis of **(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride** is a multi-step process starting from commercially available 3-methyl-2,4-pentanedione (methyl acetylacetone).

Synthetic Pathway (Graphviz Diagram)



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Caption: Step-wise synthesis from methyl acetylacetone to the target acid chloride.

Detailed Protocol: Acid to Acid Chloride Conversion

Note: This protocol assumes the starting material is the carboxylic acid derivative.

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Nitrogen or Argon).
- Reagents:
 - 1.0 eq (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.
 - 3.0 eq Thionyl Chloride () OR 1.2 eq Oxalyl Chloride [] with catalytic DMF.
 - Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional, can be run neat in).
- Procedure:
 - Suspend the acid in anhydrous DCM.

- Add oxalyl chloride dropwise at 0°C.
- Add 1-2 drops of anhydrous DMF (catalyst). Gas evolution (HCl, CO, CO₂) will be observed.
- Allow to warm to room temperature and stir for 2–4 hours.
- Work-up:
 - Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess chlorinating agent.
 - Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace or HCl.
 - The resulting residue is the crude acid chloride, typically used immediately without further purification due to hydrolytic instability.

Core Applications in Drug Discovery

The acid chloride is primarily used to generate libraries of amides via Nucleophilic Acyl Substitution.

Synthesis of Pyrazolyl-Amides (Kinase/Enzyme Inhibitors)

Amides containing the pyrazole moiety are privileged structures in medicinal chemistry.^[1]

- Target Interaction: The carbonyl oxygen acts as a hydrogen bond acceptor, while the pyrazole ring provides hydrophobic interactions.
- Reaction:

Synthesis of Hydrazides (Antimicrobial Agents)

Reacting the acid chloride with substituted hydrazines yields hydrazides, which are precursors to Schiff bases (hydrazones).

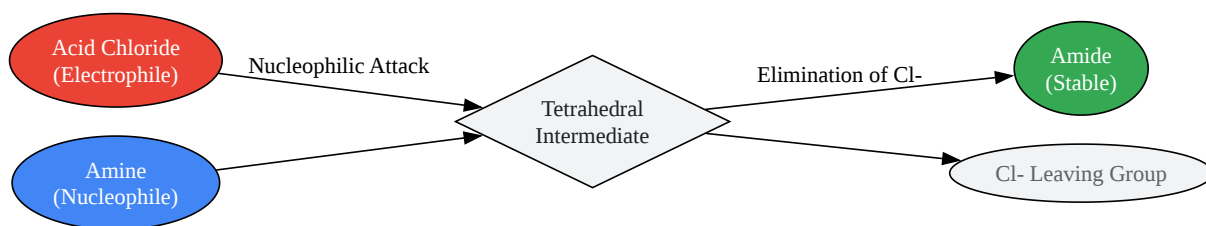
- Utility: These derivatives often exhibit anti-tubercular and antifungal activity (e.g., against *M. tuberculosis*).

Experimental Workflow: General Amidation

Step	Action	Rationale (Expertise)
1	Dissolution	Dissolve the amine (1.0 eq) in anhydrous DCM or THF.
2	Base Addition	Add Triethylamine (TEA) or DIPEA (1.5–2.0 eq).
3	Addition	Add (3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride (1.1 eq) dropwise at 0°C.
4	Quench	After 2h, quench with sat. .
5	Isolation	Extract with EtOAc, wash with brine, dry over .

Mechanistic Insight

The reaction follows a standard Addition-Elimination mechanism.



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Caption: Nucleophilic acyl substitution mechanism converting the acid chloride to an amide.

Handling & Safety

- Corrosivity: Acid chlorides react violently with moisture to produce Hydrogen Chloride (HCl) gas and the parent acid.
- PPE: Always wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.
- Storage: Store under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably at 4°C.
- Neutralization: Quench excess reagent with aqueous sodium bicarbonate or sodium hydroxide slowly to neutralize acid generation.

References

- Synthesis of Pyrazole Derivatives: Organic Chemistry Portal. "Synthesis of Pyrazoles." Available at: [\[Link\]](#)
- Medicinal Utility of Pyrazoles: Bekhit, A. A., & Abdel-Aziem, T. (2004). "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents." *Bioorganic & Medicinal Chemistry*, 12(8), 1935-1945.
- General Acid Chloride Reactivity: Chemistry LibreTexts. "Reactions of Acyl Chlorides with Amines." Available at: [\[Link\]](#)

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Sources

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